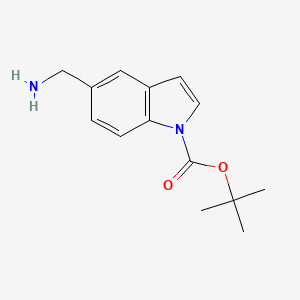

tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate

CAS No.: 887584-14-7

Cat. No.: VC2914895

Molecular Formula: C14H18N2O2

Molecular Weight: 246.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887584-14-7 |

|---|---|

| Molecular Formula | C14H18N2O2 |

| Molecular Weight | 246.3 g/mol |

| IUPAC Name | tert-butyl 5-(aminomethyl)indole-1-carboxylate |

| Standard InChI | InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16/h4-8H,9,15H2,1-3H3 |

| Standard InChI Key | GSCAJWQEJGGGJL-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CN |

| Canonical SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CN |

Introduction

tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate is a complex organic compound featuring a tert-butyl group, an aminomethyl substituent, and an indole core structure. The indole framework is prevalent in numerous natural products and pharmaceuticals, making this compound significant for various research and industrial applications. Its chemical structure suggests potential uses in organic synthesis and medicinal chemistry due to the functional groups present, which may enhance biological activity and reactivity.

Synthesis of tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate

The synthesis of this compound typically involves specific organic reactions with indole derivatives, utilizing protecting groups to facilitate the introduction of functional groups without unwanted side reactions. The synthesis often involves methods optimized for yield and purity in both laboratory and industrial settings.

Synthesis Steps

-

Starting Materials: Indole derivatives.

-

Protecting Groups: Commonly used to prevent unwanted reactions.

-

Reaction Conditions: Temperature and solvent choice are critical for optimizing yield and minimizing side products.

-

Industrial Methods: May involve continuous flow systems to enhance efficiency.

Chemical Reactions Involving tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate

This compound can undergo several types of chemical reactions:

-

Oxidation: Reagents like potassium permanganate.

-

Reduction: Palladium on carbon.

-

Substitution: Various alkyl halides under specific conditions tailored to achieve optimal results.

Mechanism of Action and Biological Applications

Research indicates that structural modifications can significantly impact the compound's biological efficacy, making it a candidate for further pharmacological studies. The indole core structure is known for its diverse biological activities, including antimicrobial and anticancer properties.

Biological Activities

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against various microorganisms. |

| Anticancer | Potential in cancer treatment due to its structural modifications. |

Analytical Techniques for Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure during synthesis. Additionally, Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) can provide insights into thermal stability.

Analytical Techniques

| Technique | Purpose |

|---|---|

| NMR | Structural confirmation. |

| MS | Molecular weight determination. |

| DSC/TGA | Thermal stability analysis. |

Applications Across Scientific Fields

This compound has several applications across different scientific fields, particularly in organic synthesis and medicinal chemistry, due to its functional groups and indole core structure.

Applications

-

Organic Synthesis: Useful in synthesizing complex molecules.

-

Medicinal Chemistry: Potential in drug development due to its biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume